Rhodamine-phalloidin

Übersicht

Beschreibung

Rhodamine-phalloidin is a fluorescent probe that selectively binds to F-actin (filamentous actin) within cells. It is commonly employed for visualizing and quantifying actin filaments in fixed tissue sections, cell cultures, and non-cellular preparations . The compound is a conjugate of tetramethylrhodamine (TRITC) , which imparts an orange fluorescence, and phalloidin , a cyclic peptide toxin isolated from the deadly Amanita phalloides mushroom .

Synthesis Analysis

The synthesis of Rhodamine-phalloidin involves conjugating phalloidin with TRITC. This process yields a high-affinity probe for F-actin, which remains stable at room temperature and is readily available for use .

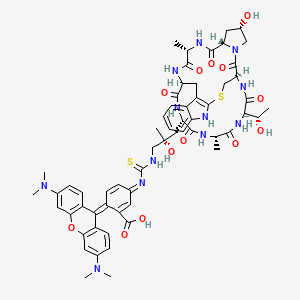

Molecular Structure Analysis

Rhodamine-phalloidin consists of the TRITC fluorophore covalently linked to phalloidin. The TRITC portion provides the fluorescent signal, allowing researchers to visualize actin structures within cells .

Chemical Reactions Analysis

Rhodamine-phalloidin is compatible with other fluorescent dyes, such as Alexa Fluor™ conjugates, Qdot™ nanocrystals, and secondary antibodies. Its use in combination with these reagents enables multiplexed fluorescence staining in cell analysis .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Cell Cytoskeleton Visualization

Rhodamine phalloidin selectively stains F-actin, allowing researchers to visualize the intricate cytoskeletal structures within cells. By binding specifically to actin filaments, it provides high-contrast discrimination, making it an essential tool for studying cell morphology, migration, and shape changes. Whether in tissue sections, cell cultures, or cell-free preparations, Rhodamine phalloidin enables precise imaging of the cytoskeleton .

Wirkmechanismus

Target of Action

Rhodamine-phalloidin is a high-affinity probe that is primarily targeted towards F-actin, a filamentous protein structure in cells . F-actin, also known as filamentous actin, plays a crucial role in maintaining the structural integrity of cells and is involved in various cellular processes such as cell movement and division .

Mode of Action

Rhodamine-phalloidin interacts with its target, F-actin, by binding to it with high selectivity . This binding is facilitated by the phalloidin component of the compound, a bicyclic peptide that inhibits the depolymerization of microfilaments, thereby stabilizing the F-actin structure . The rhodamine component acts as a fluorescent marker, allowing for the visualization of the actin filaments within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Rhodamine-phalloidin is the actin cytoskeleton pathway. By binding to F-actin, Rhodamine-phalloidin stabilizes the actin filaments, preventing their depolymerization . This stabilization of actin filaments can affect various downstream cellular processes that rely on the dynamic nature of the actin cytoskeleton, including cell motility, vesicle trafficking, and cell division .

Result of Action

The binding of Rhodamine-phalloidin to F-actin results in the stabilization of actin filaments, which can be visualized under a fluorescence microscope due to the rhodamine component’s fluorescence . This allows for the high-contrast discrimination of actin staining, providing valuable insights into the structural organization and dynamics of the actin cytoskeleton within cells .

Action Environment

The action of Rhodamine-phalloidin can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of phalloidin to F-actin . Furthermore, the fluorescence of the rhodamine component can be affected by the local environment, including factors such as pH, temperature, and the presence of other fluorescent compounds. Rhodamine-phalloidin is known for its photostability, suggesting that its fluorescence is relatively stable under various environmental conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOAAMNRGBZOQ-RUTQKCGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N12O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine-phalloidin | |

Q & A

Q1: How does rhodamine-phalloidin interact with actin, and what are the downstream consequences?

A1: Rhodamine-phalloidin binds specifically and with high affinity to the interface between actin subunits in F-actin [, , ]. This binding stabilizes the filamentous structure, preventing its depolymerization and enhancing its fluorescence intensity [, , ]. Notably, it does not bind to monomeric actin (G-actin) []. This specific interaction makes rhodamine-phalloidin a powerful tool for visualizing and studying F-actin organization and dynamics in fixed and permeabilized cells and tissues.

Q2: What is the chemical structure of rhodamine-phalloidin?

A2: Rhodamine-phalloidin consists of the bicyclic peptide toxin phalloidin, isolated from the death cap mushroom (Amanita phalloides), covalently linked to the fluorophore rhodamine.

Q3: Is there information about the molecular formula, weight, and spectroscopic data for rhodamine-phalloidin?

A3: The available research papers focus on the biological applications of rhodamine-phalloidin and do not provide detailed information on its molecular formula, weight, or spectroscopic data. These details are typically found in product specifications from chemical suppliers.

Q4: Does rhodamine-phalloidin possess any catalytic properties?

A4: Rhodamine-phalloidin primarily functions as a fluorescent probe and does not exhibit catalytic activity. Its role is to bind to F-actin and enhance its visualization, not to catalyze chemical reactions.

Q5: How do structural modifications of phalloidin affect its binding affinity to actin?

A8: Research suggests that modifications to the phalloidin structure can significantly impact its affinity for actin []. For example, a specific mutation in the actin gene (act1-129; R177A, D179A) resulted in F-actin that could not be labeled by rhodamine-phalloidin, highlighting the importance of these specific residues for phalloidin binding [].

Q6: How is rhodamine-phalloidin typically formulated for use in research?

A6: Rhodamine-phalloidin is commonly supplied as a ready-to-use solution in methanol or an aqueous buffer. It is crucial to follow the manufacturer's storage and handling recommendations to maintain its stability and fluorescence properties.

Q7: What are the safety considerations when working with rhodamine-phalloidin?

A7: While rhodamine-phalloidin is a valuable research tool, it's essential to handle it with caution as phalloidin is a potent toxin. Always wear appropriate personal protective equipment and follow established laboratory safety protocols when working with this compound.

Q8: Is rhodamine-phalloidin used in clinical settings or for therapeutic purposes?

A8: Rhodamine-phalloidin is primarily a research tool used to study actin dynamics in vitro. Its toxic nature makes it unsuitable for therapeutic applications in humans or animals.

Q9: Can you provide examples of how rhodamine-phalloidin has been used to study cellular processes?

A9: Rhodamine-phalloidin has been instrumental in visualizing actin dynamics in various cellular processes:

- Cytokinesis: It has been used to visualize the contractile ring composed of F-actin that forms during cell division [].

- Cell Motility: Rhodamine-phalloidin staining reveals the dynamic reorganization of F-actin in lamellipodia and filopodia, structures essential for cell migration [, , ].

- Muscle Contraction: Researchers utilize rhodamine-phalloidin to study the organization and function of the actin-myosin contractile apparatus in muscle cells [, ].

- Plant Cell Development: Rhodamine-phalloidin staining has been crucial in understanding the role of actin in pollen tube growth and fertilization in plants [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)

![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)